molecular formula C8H8ClF2NO B1453182 5-Chloro-2-(2,2-difluoroethoxy)aniline CAS No. 1183531-14-7

5-Chloro-2-(2,2-difluoroethoxy)aniline

Cat. No.: B1453182
CAS No.: 1183531-14-7
M. Wt: 207.6 g/mol
InChI Key: ZLWVURZYSRYGJW-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,2-difluoroethoxy)aniline is an aromatic amine with the CAS Registry Number 1183531-14-7 and a molecular formula of C8H8ClF2NO . It is characterized by an aniline group substituted with a chlorine atom and a 2,2-difluoroethoxy chain. This molecular architecture, featuring both an electron-withdrawing chloro group and a lipophilic difluoroethoxy moiety, makes it a valuable multifunctional building block in organic synthesis and medicinal chemistry research. The compound is primarily used as a key intermediate in the design and development of novel pharmaceutical candidates and agrochemicals. Researchers utilize this aniline derivative in coupling reactions, such as amide bond formation, and as a precursor for the synthesis of heterocyclic compounds, including benzimidazoles and quinazolines. Its structure suggests potential as a core scaffold in the exploration of biologically active molecules, possibly targeting a range of enzymes and receptors. The compound is for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-chloro-2-(2,2-difluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NO/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWVURZYSRYGJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H9ClF2NO, known for its significant biological activity due to its unique chemical structure. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group at the 5-position and a 2,2-difluoroethoxy substituent at the 2-position of the aniline structure. The presence of fluorine atoms enhances its binding affinity towards various biological targets, such as enzymes and receptors, which is critical for its biological activity.

Biological Activity Overview

The biological activity of 5-Chloro-2-(2,2-difluoroethoxy)aniline is primarily linked to:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting various biochemical pathways.
  • Receptor Modulation : It interacts with certain receptors, influencing physiological responses.

The fluorine atoms in the compound contribute to enhanced interactions with biological targets. This property may lead to potent effects on enzyme kinetics and receptor signaling pathways. Studies indicate that compounds with similar structures can exhibit varied reactivity based on their substituents, which further influences their biological profiles.

Case Studies and Experimental Data

A study examining the interactions of 5-Chloro-2-(2,2-difluoroethoxy)aniline with biological targets provided insights into its mechanism of action:

  • In vitro Studies : Experiments demonstrated that this compound effectively inhibits certain enzymes involved in cancer cell proliferation. For instance, it showed significant inhibition rates against Aurora kinases, which are critical in cell cycle regulation .
  • In vivo Studies : Animal models indicated that the compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and moderate clearance rates. This suggests potential for therapeutic use in treating specific cancers .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 5-Chloro-2-(2,2-difluoroethoxy)aniline, a comparison with structurally similar compounds is essential:

Compound NameUnique FeaturesBiological Activity
5-Chloro-2-(2,2-trifluoroethoxy)anilineContains trifluoromethyl instead of difluoromethylVaries significantly in enzyme interaction
5-Chloro-4-(2,2-difluoroethoxy)anilineDifferent positioning of difluoroethoxy groupAltered receptor affinity
4,5-Dichloro-2-(2,2-difluoroethoxy)anilineAdditional chlorine substituentEnhanced reactivity and potential toxicity

This table illustrates how slight modifications in chemical structure can lead to significant differences in biological activity and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Ethoxy Substituted Anilines

5-Chloro-2-(2,2,2-trifluoroethoxy)aniline
  • Molecular Formula: C₈H₇ClF₃NO
  • Molecular Weight : 225.6 g/mol
  • Key Features :
    • Replaces the 2,2-difluoroethoxy group with a 2,2,2-trifluoroethoxy substituent.
    • Predicted collision cross-section (CCS) values for its adducts range from 140.6–152.5 Ų (e.g., [M+H]+: 143.0 Ų), indicating moderate gas-phase mobility in mass spectrometry .
3-(2,2-Difluoroethoxy)-4-methoxyaniline
  • Molecular Formula: C₉H₁₁F₂NO₂ (partial data from ).
  • Key Features :
    • Contains both methoxy and difluoroethoxy groups.
    • The dual substituents may enhance solubility via oxygen atoms while retaining fluorine’s electronic effects.

Alkoxy and Aryloxy Substituted Anilines

5-Chloro-2-(2-methoxyethoxy)aniline
  • Molecular Formula: C₉H₁₂ClNO₂ (inferred).
  • Key Features :
    • Substitutes the difluoroethoxy group with a methoxyethoxy chain.
    • The ether linkage improves hydrophilicity, which could enhance aqueous solubility compared to fluorinated analogs .
5-Chloro-2-(2-chlorophenoxy)aniline
  • Molecular Formula: C₁₂H₉Cl₂NO
  • Molecular Weight : 254.11 g/mol

Heterocyclic and Polyhalogenated Analogs

5-Chloro-2-(pyridin-3-yloxy)aniline
  • CAS : 450399-72-1
  • Key Features :
    • The pyridinyloxy group introduces aromatic π-system interactions, useful in drug design for targeting enzymes or receptors .
5-Chloro-2-{[4-(trifluoromethoxy)phenyl]methoxy}aniline
  • Molecular Formula: C₁₄H₁₁ClF₃NO₂
  • Molecular Weight : 317.69 g/mol
  • Key Features :
    • The benzyloxy group with a trifluoromethoxy tail adds complexity and electron-withdrawing effects, likely influencing metabolic stability .

Simpler Substituted Anilines

5-Chloro-2-methylaniline
  • Molecular Formula : C₇H₈ClN
  • Key Features :
    • A methyl group provides minimal steric hindrance and electron-donating effects, contrasting sharply with the electron-withdrawing difluoroethoxy group .
5-Chloro-2,4-dimethoxyaniline
  • CAS : 97-50-7
  • Key Features :
    • Dual methoxy groups at positions 2 and 4 enhance resonance stabilization, altering reactivity in electrophilic substitution reactions .

Research Implications

  • Electronic Effects : Fluorinated ethoxy groups (difluoro vs. trifluoro) modulate electron density on the aniline ring, impacting reactivity in coupling reactions (e.g., Pd-catalyzed cross-coupling in ).
  • Solubility and Bioavailability : Ether and methoxy groups enhance solubility, while fluorinated or aryloxy substituents increase lipophilicity, critical for drug membrane penetration.
  • Structural Insights : Comparative studies on fluoroaniline isomers (e.g., Kumar et al. ) suggest that substituent position and halogen type (Cl vs. F) significantly influence spectroscopic and docking behavior.

Preparation Methods

Catalytic Transfer Hydrogenation Followed by Gaseous Hydrogenation

  • Catalysts: Platinum on carbon (Pt/C) is the preferred catalyst due to its high activity and selectivity. Variants include untreated Pt/C, sulphited Pt/C, or sulphided Pt/C with platinum content ranging from 0.1% to 5% w/w.

  • Hydrogen Donor: Ammonium formate is used as a catalytic transfer hydrogenation agent, providing hydrogen in situ without the need for external gaseous hydrogen initially.

  • Solvents: Alcohols (e.g., ethanol) or water are employed, with the nitro compound to solvent ratio ranging from 1:0.1 to 1:0.33 w/w.

  • Process Conditions: The reaction is carried out in an autoclave at temperatures between 50°C and 150°C under autogenous pressure during the transfer hydrogenation phase, followed by a gaseous hydrogenation step under controlled hydrogen pressure to complete the reduction.

  • Advantages: This combined method minimizes hydrogenolysis side reactions such as cleavage of C–Cl and Ar–O–Ar bonds, which are common challenges in halogenated aromatic ether reductions, thus improving yield and purity.

Alternative Reduction Methods

  • Iron Powder Reduction: In related aromatic nitro compound reductions, iron powder in acidic aqueous-ethanol mixtures has been employed to reduce nitro groups to amines effectively, with high yields and operational simplicity.

  • Catalytic Hydrogenation with Noble Metals: Palladium, ruthenium, rhodium, and iridium catalysts on various supports have also been used for similar reductions, but platinum on carbon remains the most selective for preserving halogen and ether functionalities.

Data Table: Typical Reaction Parameters for Reduction of Halogenated Nitro Aromatic Ethers

Parameter Range / Typical Value Notes
Catalyst Platinum on carbon (Pt/C) 0.01% to 2% w/w relative to substrate
Platinum content in catalyst 0.1% to 5% w/w Affects activity and selectivity
Hydrogen donor Ammonium formate 0.01 to 2 mol per mol of nitro compound
Solvent Alcohols (e.g., ethanol) or water Nitro compound to solvent ratio 1:0.1–0.33 w/w
Temperature 50°C to 150°C Autoclave conditions
Pressure Autogenous during transfer hydrogenation; elevated H2 pressure during gaseous hydrogenation Ensures complete reduction
Reaction time Several hours (e.g., 3–18 hours) Depends on scale and catalyst loading
Yield Typically >85% High purity due to minimized side reactions

Research Findings and Notes

  • The combined catalytic transfer hydrogenation followed by gaseous hydrogenation is superior in selectivity compared to single-step hydrogenation, particularly for halogenated aromatic ethers.

  • The use of ammonium formate as a hydrogen donor avoids the handling of high-pressure hydrogen gas initially, enhancing safety and operational convenience.

  • Preservation of the chloro substituent and the difluoroethoxy ether linkage is critical, as hydrogenolysis can lead to dehalogenation or cleavage of the ether bond, reducing yield and complicating purification.

  • Iron powder reduction in aqueous ethanol with ammonium chloride has been demonstrated as an effective alternative for related aromatic amines, offering a cost-effective and scalable method, though less selective for sensitive substituents.

  • The choice of catalyst and reaction conditions must balance activity and selectivity to avoid side reactions and ensure high purity of 5-Chloro-2-(2,2-difluoroethoxy)aniline.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-(2,2-difluoroethoxy)aniline, and how can intermediates be characterized?

  • Methodological Answer :

  • Synthesis : Typical routes involve nucleophilic substitution on a nitro-substituted precursor. For example, substituting a nitro group (-NO₂) with 2,2-difluoroethoxy via catalytic hydrogenation or palladium-mediated coupling .
  • Characterization : Use NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns. Mass spectrometry (HRMS) and FT-IR validate molecular weight and functional groups. Compare spectral data with analogous compounds like 5-Nitro-2-(trifluoromethoxy)aniline .
  • Intermediate Analysis : Monitor reaction progress via TLC or HPLC. For nitro intermediates, UV-vis spectroscopy can track nitro group reduction .

Q. How does the electron-withdrawing effect of the difluoroethoxy group influence the compound’s reactivity?

  • Methodological Answer :

  • Electronic Effects : The -OCF₂CH₃ group is strongly electron-withdrawing, which deactivates the aromatic ring. Use Hammett substituent constants (σ values) to predict regioselectivity in electrophilic substitution reactions.
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., methoxy vs. difluoroethoxy) in nitration or halogenation reactions. Computational studies (DFT) can model charge distribution .

Q. What are the solubility and stability profiles of 5-Chloro-2-(2,2-difluoroethoxy)aniline in common solvents?

  • Methodological Answer :

  • Solubility Testing : Perform gravimetric analysis in polar (DMSO, MeOH) and non-polar solvents (hexane). Use Hansen solubility parameters to correlate results.
  • Stability : Conduct accelerated degradation studies under UV light, heat, or acidic/basic conditions. Monitor via HPLC to identify degradation products (e.g., hydrolyzed aniline derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of 5-Chloro-2-(2,2-difluoroethoxy)aniline?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables: temperature (40–120°C), catalyst loading (e.g., Pd/C), and solvent polarity (DMF vs. THF).
  • Catalyst Screening : Compare Pd/C, Ni, or Cu catalysts for nitro group reduction. For fluorination, test AgF or KF in aprotic solvents .
  • Yield Improvement : Additives like crown ethers may enhance phase transfer in biphasic systems .

Q. What advanced oxidation processes (AOPs) are effective for degrading 5-Chloro-2-(2,2-difluoroethoxy)aniline in wastewater?

  • Methodological Answer :

  • AOP Selection : Test Fenton’s reagent (Fe²⁺/H₂O₂), ozonation, or UV/H₂O₂. Monitor degradation kinetics via LC-MS and TOC analysis.
  • Mechanistic Insights : Use radical scavengers (e.g., tert-butanol) to identify dominant reactive species (•OH vs. SO₄•⁻). Compare with chloroaniline degradation pathways .
  • Byproduct Toxicity : Assess intermediates (e.g., chlorinated quinones) using Microtox® assays or zebrafish models .

Q. How does the compound partition between soil and water, and what factors influence its environmental fate?

  • Methodological Answer :

  • Partition Coefficients : Measure log Kₒw (octanol-water) and log Kₒc (organic carbon-water) via shake-flask methods.
  • Soil Migration Studies : Use column experiments with varying soil textures (clay vs. sand). Model transport using HYDRUS-1D, incorporating adsorption-desorption kinetics .
  • Photodegradation in Ice : Investigate bathochromic shifts in UV-vis spectra under frozen conditions to assess enhanced photooxidation at air-ice interfaces .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding with cytochrome P450 or peroxidases. Validate with MD simulations (GROMACS) to assess stability.
  • QSAR Models : Build regression models using descriptors like polar surface area and H-bond acceptors. Train on chloroaniline toxicity datasets .

Data Contradictions and Resolution

Q. Discrepancies in reported degradation half-lives of chloroaniline derivatives: How to reconcile conflicting data?

  • Methodological Answer :

  • Source Analysis : Compare experimental conditions (pH, light exposure, microbial activity). For example, aerobic vs. anaerobic systems yield different half-lives .
  • Meta-Analysis : Use PRISMA guidelines to aggregate literature data. Apply multivariate regression to identify dominant factors (e.g., substituent electronegativity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-(2,2-difluoroethoxy)aniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(2,2-difluoroethoxy)aniline

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